Z-6,7-Epoxyligustilide

Catalog No.
S14723247
CAS No.
106533-40-8
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-6,7-Epoxyligustilide

CAS Number

106533-40-8

Product Name

Z-6,7-Epoxyligustilide

IUPAC Name

(4Z)-4-butylidene-1a,2,3,6b-tetrahydrooxireno[2,3-g][2]benzofuran-6-one

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-3-4-8-7-5-6-9-11(14-9)10(7)12(13)15-8/h4,9,11H,2-3,5-6H2,1H3/b8-4-

InChI Key

ZCTBULGQERTBEG-YWEYNIOJSA-N

Canonical SMILES

CCCC=C1C2=C(C3C(O3)CC2)C(=O)O1

Isomeric SMILES

CCC/C=C\1/C2=C(C3C(O3)CC2)C(=O)O1

Z-6,7-Epoxyligustilide is an epoxidized phthalide derivative and a critical oxidized metabolite of Z-ligustilide, a primary bioactive component found in traditional botanicals such as Angelica sinensis and Ligusticum chuanxiong [1]. In industrial and analytical procurement, this compound is primarily sourced as a high-purity reference standard for quality control, stability testing, and pharmacokinetic profiling [2]. Because the parent ligustilides are notoriously prone to rapid oxidation and degradation, Z-6,7-epoxyligustilide serves as an essential quantifiable marker to monitor formulation integrity and batch-to-batch reproducibility in commercial extracts and pharmaceutical preparations [3].

Substituting Z-6,7-epoxyligustilide with its parent compound, Z-ligustilide, or its downstream hydrolysis product, senkyunolide I, compromises analytical accuracy and mechanistic assays [1]. Z-ligustilide is highly unstable and undergoes rapid, uncontrolled oxidation, making it unsuitable as a stable probe for epoxide-specific pathways [2]. Furthermore, the epoxide moiety in Z-6,7-epoxyligustilide confers unique electrophilic reactivity, enabling direct covalent interactions—such as specific glutathione conjugations and Keap1 cysteine alkylation—that the parent compound cannot achieve without prior metabolic activation [3]. Procuring the exact epoxide is therefore mandatory for isolating direct covalent binding events from confounding metabolic variables and for accurately quantifying degradation kinetics.

Epoxide-Driven Covalent Alkylation of Keap1 for Nrf2 Activation

Research demonstrates that the epoxide moiety of Z-6,7-epoxyligustilide enables direct electrophilic alkylation of cysteine residues on the Keap1 protein, resulting in a measurable mass shift (approx. 644 u for multiple alkylations) in MALDI-TOF MS assays [1]. In contrast, the parent Z-ligustilide requires prior oxidation to achieve this specific covalent modification. This makes the epoxide essential for studying direct Keap1-targeted Nrf2 activation without confounding metabolic steps.

Evidence DimensionKeap1 Cysteine Alkylation Capability
Target Compound DataDirect covalent alkylation via epoxide ring opening
Comparator Or BaselineZ-ligustilide (Requires prior metabolic oxidation to yield the reactive epoxide)
Quantified DifferenceMetabolism-independent vs. metabolism-dependent covalent binding
ConditionsIn vitro incubation with human Keap1 protein and MALDI-TOF MS analysis

For researchers targeting the Keap1/Nrf2 antioxidant pathway, procuring the pre-oxidized epoxide ensures direct, metabolism-independent covalent engagement.

Distinctive Glutathione Conjugation Profiles via Epoxide Ring Opening

Z-6,7-epoxyligustilide forms specific glutathione conjugates (designated SG3 and SG4) through nucleophilic attack on its epoxide moiety, resulting in unique mass signatures detectable by LC-MS/MS [1]. The parent Z-ligustilide cannot form these specific conjugates directly. Using Z-6,7-epoxyligustilide as a reference standard allows for the precise mapping of these epoxide-specific GSH adducts in pharmacokinetic studies.

Evidence DimensionGSH Conjugate Formation
Target Compound DataForms specific epoxide-derived GSH conjugates (SG3/SG4)
Comparator Or BaselineZ-ligustilide (Cannot form epoxide-specific conjugates without prior oxidation)
Quantified DifferenceDistinct LC-MS/MS conjugate mass signatures
ConditionsIn vitro GSH incubation and high-resolution LC-MS/MS mapping

Essential for ADME/Tox researchers needing exact reference standards to map the metabolic fate and reactive intermediate profiling of ligustilides.

Critical Marker for Ligustilide Degradation and Stability Monitoring

Z-ligustilide is highly unstable, degrading rapidly at room temperature or in hepatocyte incubations (half-life ~8-15 minutes) [1]. Z-6,7-epoxyligustilide serves as the primary oxidized degradation intermediate before further hydrolysis to senkyunolide I [2]. Procuring Z-6,7-epoxyligustilide is critical for establishing accurate degradation kinetics and validating the shelf-life of phthalide-rich botanical formulations.

Evidence DimensionRole in Degradation Kinetics
Target Compound DataStable intermediate marker for oxidation (mass 206)
Comparator Or BaselineZ-ligustilide (Highly unstable, rapidly disappearing parent compound)
Quantified DifferenceServes as the quantifiable degradation product vs. the disappearing parent compound
ConditionsStability testing of botanical extracts and hepatocyte microsomal incubations

Industrial QA/QC labs require this exact standard to quantify the degradation of active ingredients in commercial TCM preparations.

Quality Control of Phthalide-Rich Botanical Extracts

Used as a critical reference standard in HPLC-DAD and LC-MS/MS workflows to monitor the degradation of Z-ligustilide and ensure the batch-to-batch consistency of commercial products like Xuebijing injection and Danggui extracts [1].

Pharmacokinetic and ADME/Tox Profiling

Essential for mapping the metabolic pathways of ligustilides, specifically serving as a standard to identify epoxide-derived glutathione conjugates and downstream hydrolysis products (such as senkyunolide I) in plasma and urine samples [2].

Covalent Drug Discovery Targeting Keap1/Nrf2

Utilized as a direct, metabolism-independent electrophilic probe to study the covalent alkylation of Keap1 cysteine residues, facilitating the development of novel antioxidant and cytoprotective therapeutics [2].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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